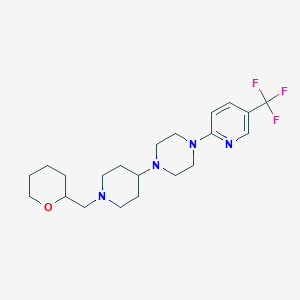
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O2 with a molecular weight of approximately 380.5 g/mol. Its structure includes a piperazine ring substituted with a trifluoromethyl pyridine and a tetrahydro-2H-pyran moiety, which may contribute to its biological properties.
The primary mechanism of action for this compound involves targeting specific proteins or pathways within biological systems. Notably, it has shown significant inhibitory activity against Mycobacterium tuberculosis , with studies reporting 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The interaction likely involves the formation of hydrogen bonds between the compound and bacterial components, leading to its anti-tubercular effects.
Antimicrobial Activity
Research indicates that this compound exhibits potent anti-mycobacterial properties. A study highlighted that among various analogs tested, those similar to this compound maintained low cytotoxicity while effectively inhibiting the growth of M. tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the piperazinyl core could enhance or diminish antimicrobial efficacy.
Cytotoxicity Assessment
In vitro assessments have demonstrated that the compound possesses a favorable cytotoxicity profile. For instance, it was shown to have an IC20 greater than 40 µM against HepG2 cells, indicating low toxicity at therapeutic concentrations .
Selectivity and Target Engagement
The compound selectively inhibits certain bacterial targets without significantly affecting human cell lines, which is crucial for therapeutic applications. It has been suggested that it interacts with MmpL3 , a protein essential for mycobacterial viability, making it a valuable target for drug development against tuberculosis .
Study on Analog Compounds
A comprehensive study involving various analogs of this compound revealed insights into optimizing its pharmacological properties. For example, modifications at the 4-position of the piperidinyl ring were explored to enhance activity while reducing lipophilicity, which often correlates with improved bioavailability and reduced side effects .
Comparative Analysis
A comparative analysis of similar compounds indicated that variations in substituents led to significant differences in biological activity. Table 1 summarizes some key findings from SAR studies related to this compound and its analogs:
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Original | 1.35 | MmpL3 | Strong anti-tubercular |
| Analog A | 6.3 | MmpL3 | Moderate activity |
| Analog B | 2.0 | MmpL3 | Improved activity |
| Analog C | >40 | HepG2 cells | Low cytotoxicity |
属性
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)17-4-5-20(25-15-17)28-12-10-27(11-13-28)18-6-8-26(9-7-18)16-19-3-1-2-14-29-19/h4-5,15,18-19H,1-3,6-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBOZMNKVHPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














